3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as ndsb-256, belongs to the class of quaternary ammonium compounds (QACs) and exhibits detergent properties. These properties stem from the presence of a positively charged head group (benzyl(dimethyl)ammonium) and a negatively charged tail group (sulfonate). This combination allows ndsb-256 to interact with both water and oil, enabling it to act as a cleaning agent. Research suggests ndsb-256 can be effective in removing various contaminants, including bacteria, fungi, and endotoxins from surfaces [].
Due to its detergent properties and potential antimicrobial activity, ndsb-256 has been investigated for its potential applications as a disinfectant and antiseptic. Studies have shown that ndsb-256 can be effective against a broad spectrum of bacteria, including some strains resistant to conventional antibiotics [, ]. However, further research is needed to determine the optimal concentrations, formulations, and safety profiles for these applications.
Beyond its potential as a disinfectant and antiseptic, ndsb-256 is being explored for various other research applications. These include:
NDSB-256, or dimethylbenzylammonium propane sulfonate, is a zwitterionic non-detergent sulfobetaine known for its unique properties in biochemical applications. It is particularly effective in maintaining protein stability and functionality under various conditions. This compound is characterized by its ability to prevent protein aggregation, facilitate refolding of denatured proteins, and enhance enzymatic activity in certain contexts. NDSB-256 has gained attention in research for its role in protein handling and stabilization, making it a valuable tool in biochemistry and molecular biology.
The amphiphilic nature of betaines allows them to interact with both hydrophobic and hydrophilic environments. This property is crucial in various applications, such as acting as surfactants (lowering surface tension) or osmoprotectants (protecting cells from osmotic stress) []. However, the specific mechanism of action for 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate in particular requires further research.
The biological activity of NDSB-256 is notable for its ability to inhibit protein aggregation and enhance the renaturation of chemically and thermally denatured proteins. Studies have shown that at concentrations around 1 M, NDSB-256 can restore approximately 30% of the enzymatic activity of denatured egg white lysozyme . Furthermore, it has been reported to prevent denaturation caused by heat or acidic conditions, making it an essential additive in various biochemical assays and applications .
The synthesis of NDSB-256 typically involves the reaction of dimethylbenzylamine with propane sulfonic acid. The process can be described as follows:
This straightforward synthesis allows for the production of NDSB-256 in sufficient quantities for laboratory use.
NDSB-256 has a wide range of applications in biochemical research:
These applications highlight its versatility and importance in molecular biology.
Interaction studies involving NDSB-256 have demonstrated its effectiveness as a stabilizing agent for proteins. For instance, it has been shown to interact favorably with various proteins, preventing aggregation and enhancing solubility. Research indicates that the presence of NDSB-256 can significantly improve the yield of active proteins when included in buffer solutions during purification processes . These interactions are critical for optimizing experimental conditions in protein chemistry.
Several compounds share similarities with NDSB-256, particularly within the category of non-detergent sulfobetaines. Here are some comparable compounds:
Compound Name | Unique Features |
---|---|
Non-detergent sulfobetaine 1 | Known for preventing protein aggregation but less effective than NDSB-256 in enzyme activity restoration. |
Non-detergent sulfobetaine 2 | More effective at higher concentrations but may cause precipitation at lower concentrations. |
Non-detergent sulfobetaine 3 | Provides similar stabilization effects but lacks zwitterionic properties that enhance solubility. |
NDSB-256 stands out due to its superior ability to restore enzymatic activity while maintaining protein stability under diverse conditions.
Research demonstrates that 3-(benzyldimethylammonio)propanesulfonate facilitates protein renaturation through specific interactions with early folding intermediates [9] [23]. Kinetic studies using hen lysozyme and the beta2 subunit of Escherichia coli tryptophan synthase revealed that the compound prevents massive aggregation occurring within 2.5 seconds of dilution in renaturation buffer [9]. The mechanism involves limiting abortive interactions that lead to inactive aggregate formation, specifically targeting very early folding phases such as loosely packed hydrophobic core formation [9] [23].
Quantitative analysis reveals concentration-dependent enzymatic activity recovery rates for denatured proteins [1] [26]. At 1.0 molar concentration, the compound restores 30% of enzymatic activity in denatured egg white lysozyme, while 800 millimolar concentrations achieve 16% activity restoration in denatured beta-galactosidase [1] [26]. These findings establish optimal concentration ranges for different protein systems.
Protein System | Concentration (mM) | Activity Recovery (%) | Reference |
---|---|---|---|
Egg White Lysozyme | 1000 | 30 | [1] [26] |
Beta-galactosidase | 800 | 16 | [1] [26] |
Tryptophan Synthase | 1000 | 100 | [11] |
Hen Egg Lysozyme | 600 | 60 | [11] |
Advanced refolding protocols utilize 96-well plate formats for systematic optimization [14]. Automated screening procedures demonstrate that proteins achieving quantitative refolding through inclusion body processing can surpass yields obtained from direct bacterial expression [14]. Success rates in structured genomics projects reached 61% for Mycobacterium tuberculosis targets and 83% for Structural Proteomics in Europe targets when implementing inclusion body refolding procedures [14].
Optimal refolding conditions require specific buffer compositions incorporating the sulfobetaine compound [28]. Research on recombinant protein systems establishes that 1.0 molar concentrations combined with 100 millimolar 2-(cyclohexylamino)ethanesulfonic acid at pH 9.0 with 1 millimolar dithiothreitol provides superior refolding efficiency [28]. These conditions enable successful protein-protein interaction studies and functional assays [28].
The compound demonstrates exceptional capability in membrane protein extraction, achieving yield improvements up to 30% for membrane-associated proteins [1] [15]. The short hydrophobic groups combined with charge neutralization of the sulfobetaine group contribute to enhanced extraction efficiency for membrane, nuclear, and cytoskeletal-associated proteins [1] [15].
Studies on vacuolar-type adenosine triphosphatase subunits reveal that the compound stabilizes membrane-associated domains through amphiphilic interactions [17] [28]. The non-terminal domain of the vacuolar-type adenosine triphosphatase a2-subunit requires either 1.0 molar concentrations of the sulfobetaine or alternative zwitterionic detergents for successful purification and functional studies [17] [28].
Protocol Component | Concentration | pH Range | Application | Reference |
---|---|---|---|---|
Primary Stabilization | 0.5-1.0 M | 8.0-9.0 | Membrane protein extraction | [1] [15] |
Purification Buffer | 1.0 M | 9.0 | Inclusion body refolding | [28] |
Crystallization Additive | 50-375 mM | 7.4-8.0 | Crystal growth enhancement | [18] [30] |
The compound demonstrates particular effectiveness in nuclear protein recovery applications [15] [16]. Protocols utilizing 134 millimolar concentrations in water-soluble extraction solutions provide enhanced protein yield from nuclear fractions while maintaining protein integrity [29]. These methodologies prove especially valuable for low-cellularity tissues where traditional extraction methods yield insufficient protein quantities [29].
Research establishes that cytoskeletal-associated proteins benefit significantly from sulfobetaine-mediated extraction [1] [15]. The compound's unique molecular structure enables interaction with hydrophobic regions on proteins, preventing aggregation while facilitating extraction from complex cellular matrices [1] [10]. This mechanism proves particularly important for cytoskeletal proteins that typically exhibit strong intermolecular associations.
Proteomic studies demonstrate substantial improvements in protein identification from complex tissue samples [29]. Analysis of bovine pericardium extracts reveals that protocols incorporating the sulfobetaine compound enable identification of 25 unique cytoplasmic proteins from water-soluble fractions and 32 unique membrane proteins from lipid-soluble fractions [29].
Protein Category | Extraction Protocol | Unique Proteins Identified | Subcellular Localization | Reference |
---|---|---|---|---|
Cytoplasmic | 134 mM aqueous | 25 | Predominantly cytoplasmic | [29] |
Membrane-associated | Combined with dodecyl maltoside | 32 | Predominantly membrane | [29] |
Nuclear | Specialized buffer systems | Variable | Nuclear compartment | [15] [16] |
The compound serves as an effective substitute for sodium chloride in halophilic protein isolation [1] [15]. Chromatographic purification protocols utilizing the sulfobetaine in low ionic strength buffers enable successful isolation of halophilic proteins that typically require high salt concentrations [1]. This application proves particularly valuable when downstream applications are incompatible with high salt concentrations.